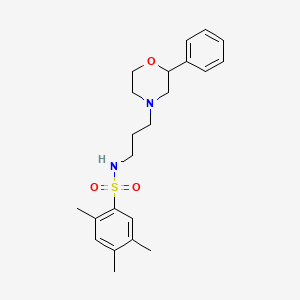

![molecular formula C23H21N3O2 B2716872 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-01-1](/img/structure/B2716872.png)

2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains benzyl and benzyloxy groups, which are commonly found in organic chemistry and often contribute to the reactivity and properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the attached benzyl and benzyloxy groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the benzyl and benzyloxy groups. The triazole ring is known to participate in various chemical reactions, and the benzyl and benzyloxy groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its polarity and solubility, while the benzyl and benzyloxy groups could influence its reactivity .Scientific Research Applications

Catalysts in Organic Synthesis

Studies have shown that triazole-based compounds, similar in structure to the specified chemical, are used as ligands in catalytic systems. For instance, half-sandwich Ruthenium(II) complexes with triazole-based ligands have been explored for their catalytic oxidation of alcohols and transfer hydrogenation of ketones. These catalysts exhibit pseudo-octahedral "piano-stool" configurations and demonstrate efficiency in catalytic processes, with specific triazole nitrogen atoms coordinating with Ruthenium (Saleem et al., 2013). Similarly, triazole-based organochalcogen ligands have been studied in catalyst activation for transfer hydrogenation and Oppenauer-type oxidation, showcasing the versatility of triazole compounds in catalytic applications (Saleem et al., 2014).

Synthesis and Characterization of Novel Compounds

Triazole derivatives have been synthesized using one-pot strategies and characterized for their crystal structures, revealing how weak intermolecular hydrogen bonding stabilizes their molecular structures. Such studies contribute to understanding the physical and chemical properties of triazole compounds, which is crucial for their application in various fields, including materials science and pharmaceuticals (Ahmed et al., 2016).

Antioxidant Activities

Research into novel triazole derivatives has included the synthesis of compounds with potential in vitro antioxidant activities. These activities are compared to standard antioxidants, contributing to the development of new therapeutic agents with antioxidant properties. The exploration of such properties is essential for drug development, especially in diseases associated with oxidative stress (Yüksek et al., 2015).

Development of Luminescent Materials

Triazole-based compounds have also been investigated for their applications in creating luminescent materials. Studies on cyanopyridone-based luminescent liquid crystalline materials, which include triazole derivatives, have shown their potential in forming ambient temperature hexagonal columnar phases and emitting strong blue light, making them suitable for optoelectronic applications (N. & A. V. Adhikari, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound could involve further exploration of its properties and potential applications. For example, given the known biological activity of many 1,2,4-triazole derivatives, it could be interesting to investigate whether this compound has any biological activity .

Properties

IUPAC Name |

2-benzyl-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-18-24-25(16-19-8-4-2-5-9-19)23(27)26(18)21-12-14-22(15-13-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDHANDFGHQQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2716791.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2716793.png)

![2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2716795.png)

![1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2716796.png)

![methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2716801.png)

![N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2716803.png)

![N-[4-(1H-Pyrazol-4-yl)butyl]but-2-ynamide](/img/structure/B2716806.png)

![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2716807.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)

![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)